molecular formula C14H25NO2 B1234820 N,N-Dimethyl-4-oxo-2-dodecenamide CAS No. 53488-17-8

N,N-Dimethyl-4-oxo-2-dodecenamide

Cat. No.: B1234820
CAS No.: 53488-17-8
M. Wt: 239.35 g/mol
InChI Key: XYVKRNBAVMCTJW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-oxo-2-dodecenamide is a synthetic organic compound characterized by a 12-carbon unsaturated aliphatic chain (dodecenamide) with a ketone group at position 4 and a double bond at position 2. The amide nitrogen is substituted with two methyl groups, enhancing its lipophilicity and influencing its intermolecular interactions.

Properties

CAS No.

53488-17-8

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

(E)-N,N-dimethyl-4-oxododec-2-enamide

InChI

InChI=1S/C14H25NO2/c1-4-5-6-7-8-9-10-13(16)11-12-14(17)15(2)3/h11-12H,4-10H2,1-3H3/b12-11+

InChI Key

XYVKRNBAVMCTJW-VAWYXSNFSA-N

SMILES

CCCCCCCCC(=O)C=CC(=O)N(C)C

Isomeric SMILES

CCCCCCCCC(=O)/C=C/C(=O)N(C)C

Canonical SMILES

CCCCCCCCC(=O)C=CC(=O)N(C)C

Synonyms

CM 55
CM 55, (E)-isomer
CM-55

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 4-Oxododecanedioic Acid ()

Structural Similarities and Differences :
4-Oxododecanedioic acid (C₁₂H₂₀O₅) shares the 12-carbon chain and 4-oxo group with N,N-Dimethyl-4-oxo-2-dodecenamide. However, it features two terminal carboxylic acid groups instead of an amide and a double bond.

Property This compound 4-Oxododecanedioic Acid
Molecular Formula C₁₄H₂₅NO₂ (inferred) C₁₂H₂₀O₅
Functional Groups Amide, ketone, alkene Carboxylic acids, ketone
Polarity Moderate (amide + ketone) High (acid groups)
Potential Applications Surfactants, drug delivery Polymer precursors

Key Findings :
The replacement of carboxylic acids with an N,N-dimethylamide group reduces polarity, likely improving lipid bilayer penetration in biological systems. The double bond in the dodecenamide derivative may confer conformational rigidity, contrasting with the flexible aliphatic chain of 4-oxododecanedioic acid .

Comparison with N-(4-Oxo-1,4-dihydroquinolin-2-yl)alkylamides ()

Structural Analogues: Compounds such as N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and hexadecanamide (3i) share the 4-oxo and amide functionalities but incorporate aromatic quinoline rings instead of a linear aliphatic chain.

Property This compound N-(4-Oxo-quinolinyl)alkylamides
Aromaticity Absent Present (quinoline ring)
Melting Point Likely <250°C (inferred) >250°C (reported)
Solubility Higher in organic solvents Lower (due to aromaticity)

Key Findings: The absence of an aromatic system in this compound likely results in lower melting points and better solubility in nonpolar media compared to rigid quinoline-based amides. This structural simplicity may facilitate easier synthetic modification .

Comparison with DM-11 ()

DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) is a structurally complex amide with heterocyclic rings.

Property This compound DM-11
Molecular Complexity Low (linear chain) High (multiple rings)
Functional Diversity Amide, ketone, alkene Amide, pyridinone, dichlorobenzyl
Bioactivity Potential Unreported Likely higher (pharmaceutical)

However, its simplicity could make it a versatile intermediate for further functionalization .

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